![molecular formula C14H20O3S B2829423 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde CAS No. 1428039-68-2](/img/structure/B2829423.png)

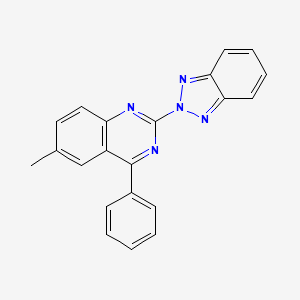

4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde, commonly known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. The potential applications of MMB-2201 in scientific research are vast, ranging from the study of the endocannabinoid system to the development of new therapies for a variety of medical conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

4-Methyl(methoxy or chloro)benzaldehyde derivatives have been synthesized and studied for their potential in creating aluminum and zinc complexes with enhanced thermal stability and solubility in organic solvents. These complexes exhibit photoluminescence in the blue-green light spectrum, suggesting applications in optical materials and devices (Barberis & Mikroyannidis, 2006).

Linkers for Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds facilitate the formation of benzylic secondary amines, highlighting their utility in synthesizing a wide range of amide compounds (Swayze, 1997).

Regioselective Protection

The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved with various protecting groups, demonstrating the compound's versatility in synthetic organic chemistry (Plourde & Spaetzel, 2002).

Catalysts in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes derived from reactions involving 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde have been identified as efficient and selective catalysts for the oxidation of alcohols. These findings could influence the development of new catalysts for industrial applications (Hazra et al., 2015).

Nonlinear Optical Applications

Vanillin, closely related to 4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde, has been studied for its potential in second harmonic generation applications. Its high effective conversion efficiency suggests significant potential for use in optical materials for ultra-violet and near-infrared wavelength regions (Singh et al., 2001).

Eigenschaften

IUPAC Name |

4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-11(2)10-18-7-6-17-14-8-12(9-15)4-5-13(14)16-3/h4-5,8-9,11H,6-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHGTFSNNSEDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCOC1=C(C=CC(=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829344.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)

![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)